Ethyl l-Menthyl Carbonate
Overview
Description
Ethyl l-Menthyl Carbonate is an asymmetric aliphatic organic carbonate. It is a colorless, transparent liquid widely used as an excellent solvent for lithium-ion battery electrolytes. This compound increases the solubility of lithium ions, improving the capacity density and power of batteries .
Mechanism of Action
Target of Action
Ethyl Menthyl Carbonate (EMC) is primarily used as a co-solvent in the nonaqueous electrolyte of lithium-ion batteries . It is also used as an intermediate for the synthesis of various compounds .
Mode of Action
EMC’s mode of action is primarily through its role as a co-solvent in the electrolyte of lithium-ion batteries. It reduces charge-transfer resistance, polarization, and self-discharge of graphite electrodes . This enhances the Coulombic efficiency, cycle, and rate performances of the batteries .
Pharmacokinetics
It is known that emc is a liquid at room temperature with a density of 1006 g/mL at 25 °C .
Result of Action
The primary result of EMC’s action is its ability to enhance the energy density and discharge capacity of lithium-ion batteries . This makes it a valuable component in the production and performance of these batteries.
Action Environment
The action of EMC is influenced by environmental factors. For instance, EMC should be stored in a cool, ventilated, and dry place . This is because its physical and chemical properties, including its efficacy as a co-solvent in lithium-ion batteries, can be affected by environmental conditions such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Ethyl menthyl carbonate plays a significant role in biochemical reactions, particularly as a solvent in lithium-ion batteries . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to enhance the dissociation of lithium salts and improve ionic mobility . The interactions between ethyl menthyl carbonate and these biomolecules are primarily based on its ability to reduce viscosity and facilitate ion transport.
Cellular Effects
Ethyl menthyl carbonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the solvation structure and transport properties of electrolytes in cells . This compound can modulate the self-diffusion rate of ions, thereby impacting cellular functions such as energy production and signal transduction.
Molecular Mechanism
At the molecular level, ethyl menthyl carbonate exerts its effects through binding interactions with biomolecules. It enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution reactions . This mechanism is crucial for its role in improving the performance of electrolytes in lithium-ion batteries, as it aids in the formation of a stable solid electrolyte interphase.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl menthyl carbonate change over time. It has been noted for its stability and resistance to degradation . Long-term studies have shown that ethyl menthyl carbonate maintains its efficacy in enhancing ionic mobility and reducing viscosity, which are essential for its applications in biochemical reactions.
Dosage Effects in Animal Models
The effects of ethyl menthyl carbonate vary with different dosages in animal models. At lower doses, it has been found to be non-toxic and effective in its intended applications. At higher doses, it may exhibit toxic effects, similar to other carbamates . These effects include overstimulation of acetylcholine receptors, leading to symptoms such as convulsions and muscle fasciculations.
Metabolic Pathways
Ethyl menthyl carbonate is involved in various metabolic pathways, particularly those related to the biosynthesis of isoprenoids . It interacts with enzymes and cofactors that facilitate these pathways, influencing metabolic flux and metabolite levels. This compound’s role in these pathways is essential for its function in biochemical reactions.
Transport and Distribution
Within cells and tissues, ethyl menthyl carbonate is transported and distributed through interactions with transporters and binding proteins . It is known to enhance the solvation structure and transport properties of electrolytes, facilitating its localization and accumulation in specific cellular compartments.
Subcellular Localization
Ethyl menthyl carbonate’s subcellular localization is influenced by targeting signals and post-translational modifications . It is primarily localized in compartments where it can exert its effects on ionic mobility and electrolyte performance. This localization is crucial for its role in enhancing the efficiency of biochemical reactions.
Preparation Methods
Ethyl l-Menthyl Carbonate can be synthesized through various methods. One common method is the esterification of chloroformate with ethanol . Another widely used method is the transesterification of dimethyl carbonate with ethanol . The transesterification method is preferred in industrial production due to its efficiency, simple synthesis process, and high product purity . The reaction typically involves mixing dimethyl carbonate and ethanol in the presence of a catalyst, such as sodium methoxide or alumina-based catalysts, at elevated temperatures .
Chemical Reactions Analysis
Ethyl l-Menthyl Carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Esterification Reactions: It can react with alcohols to form esters.
Amidation Reactions: It can react with amines to form amides.
Common reagents used in these reactions include alcohols, amines, and various nucleophiles. The major products formed from these reactions are esters, amides, and substituted carbonates .
Scientific Research Applications
Ethyl l-Menthyl Carbonate has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethyl l-Menthyl Carbonate is similar to other alkyl carbonates, such as:
Dimethyl carbonate: Used as a solvent and intermediate in organic synthesis.
Diethyl carbonate: Used as a solvent and in the production of pharmaceuticals.
Ethylene carbonate: Used as a solvent in lithium-ion battery electrolytes.
Propylene carbonate: Used as a solvent and in the production of polymers.
Compared to these compounds, ethyl menthyl carbonate is unique due to its asymmetric structure and its ability to enhance the performance of lithium-ion batteries .
Properties
IUPAC Name |
ethyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-5-15-13(14)16-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCXJIPGDBATKA-GRYCIOLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CCC1C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188605 | |
Record name | Ethyl menthyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35106-15-1 | |
Record name | Ethyl (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35106-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl menthyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035106151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl menthyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl menthyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL MENTHYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF25GOS8AQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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